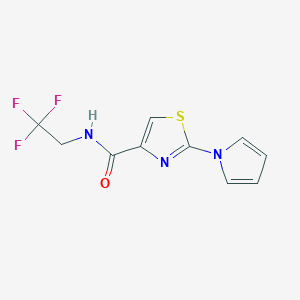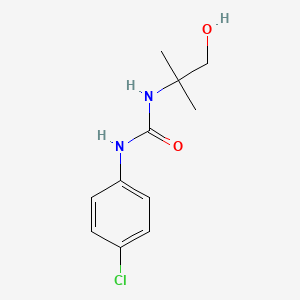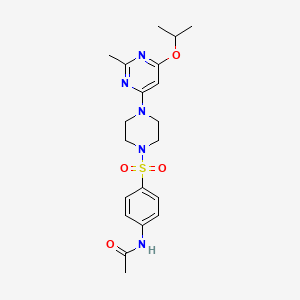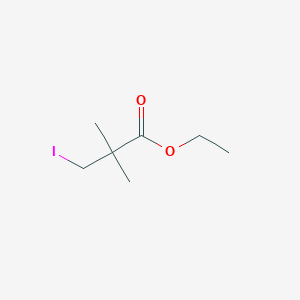![molecular formula C14H16N4O3 B2876463 N-(1-cyanocyclopentyl)-2-[(2-nitrophenyl)amino]acetamide CAS No. 1394664-99-3](/img/structure/B2876463.png)
N-(1-cyanocyclopentyl)-2-[(2-nitrophenyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-2-[(2-nitrophenyl)amino]acetamide, commonly known as CCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCPA is a selective adenosine A1 receptor agonist, which means that it binds specifically to A1 receptors in the brain and activates them. This unique property of CCPA has made it a valuable tool in studying the role of adenosine receptors in various physiological and pathological processes.
作用機序
CCPA acts as a selective adenosine A1 receptor agonist, which means that it binds specifically to A1 receptors in the brain and activates them. Activation of A1 receptors leads to a decrease in cAMP levels, which in turn leads to a decrease in the activity of protein kinase A (PKA). This results in the inhibition of neurotransmitter release and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
CCPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure and heart rate in animal models of hypertension. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. In addition, CCPA has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of using CCPA in lab experiments is its selectivity for adenosine A1 receptors. This allows researchers to specifically target and activate these receptors without affecting other receptors in the brain. However, one of the limitations of using CCPA is its relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.
将来の方向性
There are several future directions for research involving CCPA. One area of research is the development of novel drugs that target adenosine receptors for the treatment of cardiovascular diseases, neurodegenerative disorders, and cancer. Another area of research is the investigation of the role of adenosine receptors in synaptic plasticity and learning and memory. Finally, the development of more potent and selective adenosine A1 receptor agonists could lead to the development of more effective treatments for a wide range of disorders.
合成法
CCPA can be synthesized using a multistep process involving several chemical reactions. The first step involves the preparation of 1-cyanocyclopentene, which is then reacted with 2-nitroaniline to form the intermediate product, N-(1-cyanocyclopentyl)-2-nitroaniline. This intermediate is then reduced using a suitable reducing agent to obtain the final product, CCPA.
科学的研究の応用
CCPA has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the role of adenosine receptors in various physiological and pathological processes, including cardiovascular diseases, neurodegenerative disorders, and cancer. CCPA has also been used to investigate the effects of adenosine on neurotransmitter release, synaptic plasticity, and neuronal excitability.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c15-10-14(7-3-4-8-14)17-13(19)9-16-11-5-1-2-6-12(11)18(20)21/h1-2,5-6,16H,3-4,7-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAKEXZBMBLGKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-[(2-nitrophenyl)amino]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2876380.png)


![N-(3,5-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2876387.png)


![Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B2876391.png)


![3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2876398.png)


![N-[1-(2-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2876402.png)
